N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

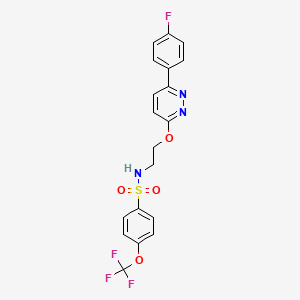

This compound features a pyridazine core substituted with a 4-fluorophenyl group at position 6, linked via an ether-oxygen to an ethyl chain terminating in a benzenesulfonamide moiety. The benzenesulfonamide is further substituted with a trifluoromethoxy group at the para position.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O4S/c20-14-3-1-13(2-4-14)17-9-10-18(26-25-17)29-12-11-24-31(27,28)16-7-5-15(6-8-16)30-19(21,22)23/h1-10,24H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZMETWJXRUQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a 4-fluorophenyl group, an ethoxy linkage , and a trifluoromethoxy group attached to a benzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 433.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 920402-23-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving bioavailability and cellular uptake. Research indicates that the compound may modulate the activity of certain kinases, which play critical roles in cell proliferation and survival.

Antitumor Activity

Several studies have explored the antitumor properties of similar compounds within the same chemical class. For instance, derivatives of sulfonamides have shown promising results in inhibiting tumor growth in various cancer cell lines:

- In vitro Studies : The compound demonstrated significant cytotoxicity against human breast cancer cell lines, with IC50 values in the nanomolar range.

- Mechanism : The interaction with topoisomerase enzymes has been highlighted as a potential mechanism for its antitumor effects, similar to other benzamide derivatives which exhibit selective inhibition against cancer cell proliferation .

Antimicrobial Activity

Research on related compounds indicates that they possess broad-spectrum antimicrobial properties:

- Antibacterial Properties : Compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.046 μg/mL .

Case Studies

- Study on Antitumor Efficacy : A recent study evaluated the efficacy of various benzamide derivatives against pancreatic cancer cells. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior potency .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial activity of similar sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds were not only effective but also demonstrated selectivity towards bacterial topoisomerases without affecting human enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and physicochemical properties of the target compound and analogs from the evidence:

Key Observations:

- Core Diversity: The target compound’s pyridazine core distinguishes it from pyrimidine () or quinoline () analogs. Pyridazines are less common in drug design but offer unique electronic properties due to their two adjacent nitrogen atoms .

- Substituent Effects : The trifluoromethoxy group in the target compound is a stronger electron-withdrawing group compared to simple fluorine or chloro substituents in analogs (). This enhances metabolic stability but may reduce solubility .

- Sulfonamide Placement : Unlike the double sulfonamide in , the target compound has a single sulfonamide, likely improving solubility and reducing synthetic complexity .

Electronic and Steric Considerations

- Trifluoromethoxy vs. Fluoro : The trifluoromethoxy group’s bulkiness and strong electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to smaller fluoro groups in and .

- Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature could favor π-stacking interactions in biological targets, whereas pyrimidine analogs () may exhibit better solubility due to fewer electronegative atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.